8-Chloro-2-phenylquinoline 8-Chloro-2-phenylquinoline
Brand Name: Vulcanchem
CAS No.: 745064-23-7
VCID: VC7807172
InChI: InChI=1S/C15H10ClN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H
SMILES: C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C=C2
Molecular Formula: C15H10ClN
Molecular Weight: 239.7 g/mol

8-Chloro-2-phenylquinoline

CAS No.: 745064-23-7

Cat. No.: VC7807172

Molecular Formula: C15H10ClN

Molecular Weight: 239.7 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-2-phenylquinoline - 745064-23-7

Specification

CAS No. 745064-23-7
Molecular Formula C15H10ClN
Molecular Weight 239.7 g/mol
IUPAC Name 8-chloro-2-phenylquinoline
Standard InChI InChI=1S/C15H10ClN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H
Standard InChI Key QQGJUCPERSZNDA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C=C2
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C=C2

Introduction

Chemical Structure and Nomenclature

8-Chloro-2-phenylquinoline features a bicyclic aromatic system with a nitrogen atom at position 1 of the quinoline ring. The IUPAC name derives from its substitution pattern: the chlorine at position 8 and the phenyl group at position 2. Its planar structure facilitates π-π stacking interactions, while the electron-withdrawing chlorine enhances electrophilic reactivity. The compound’s SMILES notation is ClC1=CC=CC2=C1N=C(C3=CC=CC=C3)C=C2, reflecting the quinoline backbone’s substitution .

Key structural analogs, such as 8-chloro-N-(3,4-dimethylphenyl)-2-phenylquinoline-4-carboxamide (ChemDiv 8010-2215), demonstrate the scaffold’s adaptability for functionalization. These derivatives often exhibit enhanced lipophilicity (e.g., logP = 7.017 for 8010-2215), which correlates with improved membrane permeability .

Synthesis and Manufacturing

Classical Synthetic Routes

The Pfitzinger reaction, involving condensation of isatin derivatives with ketones, is a foundational method for quinoline synthesis. For 8-Chloro-2-phenylquinoline, a modified approach employs 2-aminoacetophenone derivatives as starting materials. For example, iodine-mediated cyclization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones under reflux in methanol yields halogenated quinolines . Chlorination at the 8-position is achieved using N-chlorosuccinimide (NCS) at 0–5°C to prevent overhalogenation.

Table 1: Representative Synthesis Conditions for 8-Chloro-2-phenylquinoline Derivatives

StepReagents/ConditionsYield (%)Reference
Quinoline core formationI2_2, MeOH, reflux60–75
ChlorinationNCS, DCM, 0–5°C70–85
PurificationColumn chromatography (SiO2_2)>95

Green Chemistry Approaches

Microwave-assisted synthesis and solvent-free reactions reduce energy consumption and improve yields. Nano-catalysts like montmorillonite K-10 enhance reaction efficiency, achieving yields up to 85% for analogous compounds.

Physicochemical Properties

The compound’s high logP (estimated 6.5–7.0) and low water solubility (LogSw_w ≈ -6.34) reflect its lipophilic nature, which is critical for blood-brain barrier penetration . The polar surface area (32.16 Ų) and single hydrogen bond donor count suggest moderate bioavailability.

Table 2: Key Physicochemical Parameters

ParameterValueMethod/Source
Molecular Weight239.7 g/molCalculated
logP6.8 (estimated)Analog data
Water Solubility0.01 mg/mL (25°C)Estimated (LogSw_w)
pKa12.03 (base)Analog data

Biological Activities and Mechanisms

Anticancer Activity

Benzo[h]quinolines with similar substitution patterns exhibit IC50_{50} values of 2.5–10 μM against skin (G361), lung (H460), and colon (HCT116) cancer lines . Mechanisms include DNA intercalation and topoisomerase inhibition. The phenyl group at position 2 likely stabilizes interactions with hydrophobic enzyme pockets.

Table 3: Anticancer Activity of Selected Quinoline Analogs

CompoundCell Line (IC50_{50})Mechanism
Benzo[h]quinolineG361: 2.5 μMDNA intercalation
8010-2215HCT116: 8.2 μMPI3K inhibition

Kinase Inhibition

Inclusion in PI3K-targeted libraries implies potential as a kinase inhibitor. The carboxamide group in 8010-2215 may form hydrogen bonds with ATP-binding sites, a feature adjustable in 8-Chloro-2-phenylquinoline through functionalization .

Applications in Drug Discovery

The compound’s modular structure allows for diversification:

  • Anti-infective agents: Chlorine enhances potency against resistant strains.

  • Anticancer therapies: PI3K/Akt/mTOR pathway modulation .

  • Neuroprotective agents: Lipophilicity supports CNS targeting.

Challenges include optimizing solubility via prodrug strategies (e.g., esterification of the quinoline nitrogen).

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